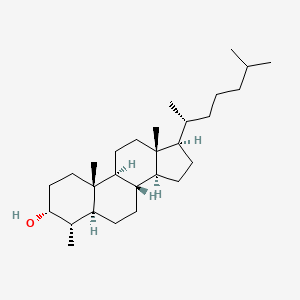
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is a sterol derivative that belongs to the class of organic compounds known as cholesterols and derivatives. These compounds contain a 3-hydroxylated cholestane core. This compound is characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position on the cholestane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol typically involves the reduction of androstenedione using zinc powder to obtain 5alpha-androstane-3-alkene-17-ketone . This intermediate can then be further processed to introduce the methyl and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The methyl group at the 4-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various stereoisomers.
Scientific Research Applications
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives.
Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cholesterol-related disorders.
Mechanism of Action
The mechanism of action of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in sterol metabolism, such as methylsterol monooxygenase . This enzyme catalyzes the hydroxylation of sterols, which is a crucial step in the biosynthesis of cholesterol and other sterol derivatives.
Comparison with Similar Compounds
Similar Compounds
(3alpha,4alpha,5alpha)-4-(2-Propenyl)cholestan-3-ol: This compound has a propenyl group at the 4-position instead of a methyl group.
4alpha,5alpha-Epoxy-11-eudesmen-3a-ol: This compound is a sesquiterpenoid with an epoxy group at the 4,5-position.
Cyclopentene, 3,5-diethenyl-4-methoxy-, (3alpha,4alpha,5alpha): This compound has a methoxy group at the 4-position and diethenyl groups at the 3,5-positions.
Uniqueness
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is unique due to its specific structural features, including the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20997-67-5 |
|---|---|
Molecular Formula |
C28H50O |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-26,29H,7-17H2,1-6H3/t19-,20+,21+,22-,23+,24+,25+,26-,27-,28+/m1/s1 |
InChI Key |
AMNBDMZNFAQUHN-UUGLMTBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@H]1O)C)C)[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















